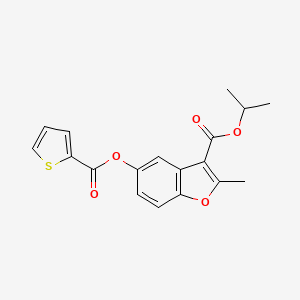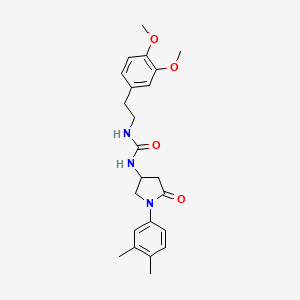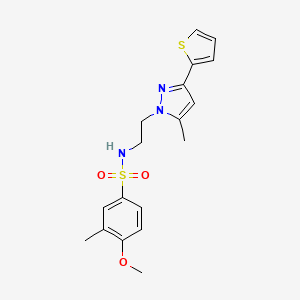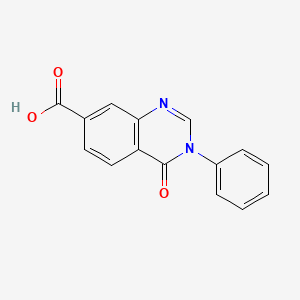
Tert-butyl N-(2-hydrazinylethyl)carbamate;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(2-hydrazinylethyl)carbamate;oxalic acid is a chemical compound with the molecular formula C16H36N6O8 . The compound is also known by its IUPAC name, tert-butyl (2-hydrazineylethyl)carbamate hemioxalate . It has a molecular weight of 440.5 g/mol .
Molecular Structure Analysis
The molecular structure of Tert-butyl N-(2-hydrazinylethyl)carbamate;oxalic acid can be represented by the InChI code: 1S/2C7H17N3O2.C2H2O4/c21-7(2,3)12-6(11)9-4-5-10-8;3-1(4)2(5)6/h210H,4-5,8H2,1-3H3,(H,9,11);(H,3,4)(H,5,6) .Physical And Chemical Properties Analysis
Tert-butyl N-(2-hydrazinylethyl)carbamate;oxalic acid has several computed properties. It has a molecular weight of 175.23 g/mol, a XLogP3-AA of -0.2, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 . The compound also has an exact mass of 175.132076794 g/mol, a monoisotopic mass of 175.132076794 g/mol, a topological polar surface area of 76.4 Ų, a heavy atom count of 12, and a complexity of 142 .Wissenschaftliche Forschungsanwendungen
Antisense Oligonucleotides (ASOs) Enhancement
Tert-butyl N-(2-hydrazinylethyl)carbamate: has potential applications in the field of nucleic acid modification . ASOs are promising therapeutic agents for various diseases. Researchers have explored modified nucleic acids to enhance their duplex-forming ability with cognate mRNA and improve stability against enzymatic degradation . Incorporating an N-tert-butylguanidinium group at the 2′,4′-bridging structure significantly enhances duplex formation due to interactions with the minor groove. This hydrophobic substituent fitting the grooves of duplexes holds promise for increasing duplex-forming ability.
Safety and Hazards
The safety information for Tert-butyl N-(2-hydrazinylethyl)carbamate;oxalic acid indicates that it has the GHS07 pictogram. The hazard statements include H315, H319, and H335. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
tert-butyl N-(2-hydrazinylethyl)carbamate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H17N3O2.C2H2O4/c2*1-7(2,3)12-6(11)9-4-5-10-8;3-1(4)2(5)6/h2*10H,4-5,8H2,1-3H3,(H,9,11);(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHIVBNWQIZDAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNN.CC(C)(C)OC(=O)NCCNN.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36N6O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(2-hydrazinylethyl)carbamate;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,5-dichloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2374558.png)


![4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-1H-indole](/img/structure/B2374562.png)
![2,4-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2374564.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2374568.png)


![1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2374573.png)
![(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2374576.png)